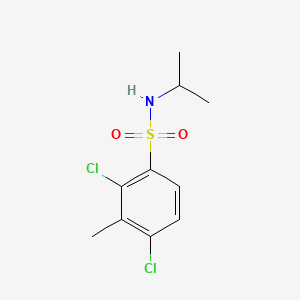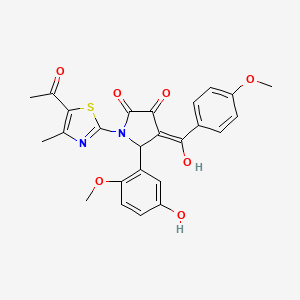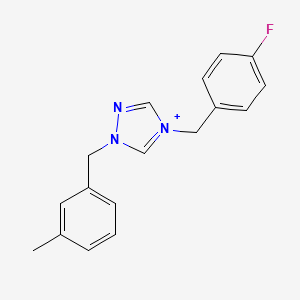
2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with isopropylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2,4-dichlorobenzenesulfonyl chloride+isopropylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides, while oxidation and reduction can yield different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2,4-dichlorobenzenesulfonamide: Lacks the isopropyl and methyl groups, leading to different biological activities.
N-isopropylbenzenesulfonamide: Lacks the chlorine atoms, which can affect its reactivity and biological properties.
3-methylbenzenesulfonamide: Lacks both the chlorine atoms and the isopropyl group, resulting in different chemical and biological characteristics.
Propiedades
Fórmula molecular |
C10H13Cl2NO2S |
|---|---|
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
2,4-dichloro-3-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-6(2)13-16(14,15)9-5-4-8(11)7(3)10(9)12/h4-6,13H,1-3H3 |
Clave InChI |
NPOCNPJUGNOURN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine](/img/structure/B13371624.png)


![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)
![4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)
![N-[2-(4-methoxyphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13371656.png)

